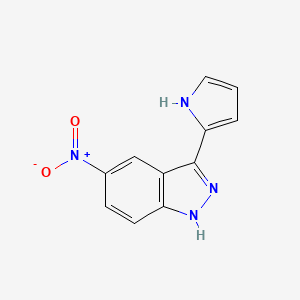![molecular formula C9H14BrNO B8660321 4-[2-(methylamino)ethyl]Phenol hydrobromide CAS No. 61186-07-0](/img/structure/B8660321.png)
4-[2-(methylamino)ethyl]Phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(methylamino)ethyl]Phenol hydrobromide, also known as N-methyltyramine hydrobromide, is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol and is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to the phenol ring. This compound is of interest due to its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(methylamino)ethyl]Phenol hydrobromide typically involves the reaction of 4-hydroxyphenethylamine with methylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(methylamino)ethyl]Phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Aplicaciones Científicas De Investigación
4-[2-(methylamino)ethyl]Phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of 4-[2-(methylamino)ethyl]Phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction can modulate various physiological processes, including mood, cognition, and cardiovascular function .
Comparación Con Compuestos Similares
Tyramine: A naturally occurring monoamine compound that shares structural similarities with 4-[2-(methylamino)ethyl]Phenol hydrobromide.
Phenylethylamine: Another monoamine compound with a similar structure but lacking the methylamino group.
Dopamine: A neurotransmitter with a similar phenol structure but different functional groups
Uniqueness: this compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
61186-07-0 |
|---|---|
Fórmula molecular |
C9H14BrNO |
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
4-[2-(methylamino)ethyl]phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
Clave InChI |
QMVTYJRFLWJZRD-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=C(C=C1)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate](/img/structure/B8660258.png)
![3-Methylthieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8660259.png)




![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)




